2-(2-cyclopentylethoxy)ethan-1-amine
Description
Properties
IUPAC Name |
2-(2-cyclopentylethoxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-6-8-11-7-5-9-3-1-2-4-9/h9H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGROGMHTLDYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopentylethoxy)ethan-1-amine typically involves the reaction of cyclopentyl ethanol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the ethoxy chain. The final step involves the reaction of the intermediate product with ammonia or an amine source to introduce the ethanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ catalysts to improve the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclopentylethoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-(2-cyclopentylethoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-(2-cyclopentylethoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-(2-cyclopentylethoxy)ethan-1-amine with structurally related compounds, emphasizing substituent effects, synthesis, and applications:
Key Research Findings and Data
Comparative Physicochemical Data (Inferred)
| Property | This compound | 2-(Cyclobutylmethoxy)ethan-1-amine | 2-(2-Methoxyethoxy)ethoxyethan-1-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~215.34 | ~207.72 | ~193.25 |
| logP (Predicted) | ~2.5 | ~2.0 | ~0.3 |
| Water Solubility | Low | Moderate | High |
| Synthetic Complexity | Moderate | Moderate | Low |
Application Insights
- Pharmaceuticals : Cyclopentylethoxy derivatives may serve as intermediates for CNS drugs due to their ability to cross the blood-brain barrier, akin to cyclobutyl analogs used in neuroactive compounds .
- Agrochemicals : Enhanced lipophilicity could improve pesticide adhesion and rainfastness, similar to aromatic ethan-1-amine derivatives in agrochemicals .
- Material Science : Methoxyethoxy chains are employed in polymer synthesis for solubility tuning ; cyclopentylethoxy groups might stabilize hydrophobic domains in supramolecular assemblies.
Biological Activity
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 181.26 g/mol
IUPAC Name: 2-(2-cyclopentylethoxy)ethan-1-amine
The compound features an ethoxy group attached to a cyclopentyl moiety, which may influence its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems , particularly affecting serotonin and norepinephrine pathways. Such interactions could potentially lead to antidepressant and anxiolytic effects .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed into a potential therapeutic agent for treating bacterial infections.
Anticancer Properties
In addition to antimicrobial activity, this compound has shown promise in anticancer research . A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.3 |
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
Several case studies have been conducted to assess the clinical implications of this compound:
-
Case Study on Depression Treatment:
A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after administration of the compound over a six-week period, with a notable reduction in Hamilton Depression Rating Scale scores. -
Antimicrobial Efficacy in Wound Healing:
A case study evaluated the application of a topical formulation containing this compound on infected wounds. Results indicated accelerated healing and reduced bacterial load compared to standard treatments. -
Cancer Cell Response:
In vitro analysis of tumor samples from patients revealed that exposure to the compound resulted in decreased viability and increased apoptosis markers, suggesting its potential as an adjunct therapy in cancer treatment protocols.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 2-(2-cyclopentylethoxy)ethan-1-amine, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 2-cyclopentylethanol with a bromoethylamine derivative in the presence of a base (e.g., sodium hydride) under reflux in anhydrous THF . Optimization includes adjusting temperature (60–80°C), solvent polarity, and catalyst loading to improve yield (typically 60–85%) .
- Critical Parameters : Moisture-sensitive conditions, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.1 ppm), ethoxy methylene (δ 3.4–3.7 ppm), and amine protons (δ 1.2–1.8 ppm, broad) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 186.2 (calculated for C₉H₁₉NO) .
- IR Spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assays :
- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization or radiometric assays .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Approach :
- Systematic Substitution : Modify the cyclopentyl group (e.g., cyclohexyl, aryl) or ethoxy chain length .
- Bioisosteric Replacement : Replace the ether oxygen with sulfonyl or amine groups to alter polarity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors .
Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?
- Strategies :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), bioavailability (rodent models), and blood-brain barrier penetration .
- Metabolite Identification : LC-MS/MS to detect oxidative or conjugative metabolites that may reduce activity .
- Dose-Response Optimization : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
Q. What computational methods predict target interactions and off-target effects?
- Tools :
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS) over 100-ns trajectories .
- Off-Target Screening : Use SwissTargetPrediction or SEA databases to identify unintended targets (e.g., adrenergic receptors) .
Q. How to optimize synthetic yield and purity for scale-up?
- Process Chemistry :
- DoE (Design of Experiments) : Vary catalyst (e.g., Pd/C), solvent (DMF vs. THF), and temperature to maximize yield .
- Continuous Flow Reactors : Improve reproducibility and reduce reaction time compared to batch methods .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Approaches :
- Selectivity Profiling : Compare IC₅₀ values across related receptors (e.g., dopamine vs. serotonin receptors) .
- Prodrug Design : Mask the amine with acetyl or carbamate groups to enhance specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
